molecular formula C21H18F3N3OS B2499357 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone CAS No. 1171905-39-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone

Cat. No. B2499357
CAS RN: 1171905-39-7
M. Wt: 417.45
InChI Key: JKLAUOTYHYKRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C21H18F3N3OS and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

Compounds structurally related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone have been synthesized and evaluated for their antituberculosis and cytotoxicity effects. 3-Heteroarylthioquinoline derivatives were found to exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing minimal cytotoxic effects, highlighting their potential as therapeutic agents against tuberculosis with favorable safety profiles (Selvam Chitra et al., 2011).

Psychotropic, Anti-inflammatory, and Antimicrobial Activity

Another study focused on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealing their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening properties. These compounds displayed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some demonstrated antimicrobial action, suggesting their broad pharmacological potentials (A. Zablotskaya et al., 2013).

Photophysics and Theoretical Studies

Research into the photophysics of dihydroquinazolinone derivatives has also been conducted, focusing on their spectral, photophysical, and intramolecular charge transfer characteristics. This work contributes to the understanding of the highly polar character of the excited state of these compounds, relevant for the development of materials with specific optical properties (M. Pannipara et al., 2017).

Antioxidant, Antifungal, and Antibacterial Activities

A series of new arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds exhibited notable DPPH radical scavenging activity and significant antibacterial and antifungal effects, indicating their potential for developing new antimicrobial agents (L. Jyothish Kumar et al., 2017).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c22-21(23,24)15-7-3-8-16(11-15)25-20-26-17(13-29-20)12-19(28)27-10-4-6-14-5-1-2-9-18(14)27/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLAUOTYHYKRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone

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